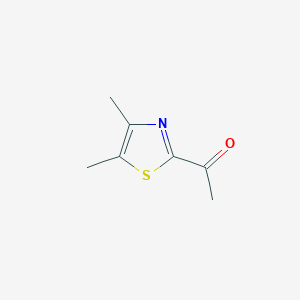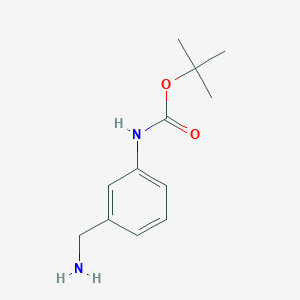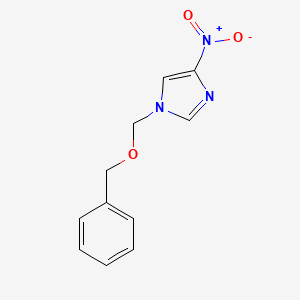
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C13H19ClN2O4S and a molecular weight of 334.82 . It is a yellow oily liquid and is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The molecular structure of “5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride” consists of a benzene ring substituted with a sulfonyl chloride group, an ethoxy group, and a butylureido group . The InChI code for this compound is 1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17) .Physical And Chemical Properties Analysis
“5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride” is a yellow oily liquid . Its molecular weight is 334.82 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Pharmacological Fragment in VEGFR2 Inhibitors : Compounds like 5-(Ethylsulfonyl)-2-methoxyaniline, a structural relative, are crucial in synthesizing protein-kinase inhibitors and enzyme modulators. They are vital in creating powerful inhibitors of VEGFR2, a key receptor in angiogenesis, which is significant in treating various tumors (Murár, Addová, & Boháč, 2013).
Antibacterial and α-Glucosidase Inhibitory Activities : Derivatives of ethyl isonipecotate, which include related sulfonyl chloride compounds, have been studied for their antibacterial and α-glucosidase inhibitory activities. These findings suggest potential applications in treating type-2 diabetes and combating bacterial infections (Munir et al., 2017).
Synthesis of Sulfonamides for Alzheimer’s Disease : Derivatives of 4-methoxyphenethylamine, related to the given compound, have been synthesized for potential therapeutic applications in Alzheimer’s disease. These derivatives show promise as acetylcholinesterase inhibitors (Abbasi et al., 2018).
Organic Synthesis and Sensor Development
Heavy Metal Sensors : Bis-sulfonamides, synthesized using similar sulfonyl chlorides, have been developed for applications as heavy metal sensors. These sensors demonstrate high sensitivity and selectivity, important in environmental and healthcare applications (Sheikh et al., 2016).
Synthesis of Fluorescent Compounds for Metal Detection : Compounds synthesized from dansyl sulfonyl chloride have been used to create fluorescent sensors for detecting toxic metals like antimony and thallium, highlighting their utility in environmental monitoring (Qureshi et al., 2019).
Anticancer Activity : Sulfonamides, including those synthesized from similar sulfonyl chlorides, have shown promising anticancer activities. They induce apoptosis and cell cycle arrest in cancer cells while being less harmful to non-cancerous cells, indicating potential applications in cancer therapy (Muškinja et al., 2019).
Solid-Phase Synthesis Applications : Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones, highlighting its role in the development of new methodologies for synthesizing heterocyclic compounds (Holte et al., 1998).
Eigenschaften
IUPAC Name |
5-(butylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIVUJFWSTKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373850 |
Source


|
| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride | |
CAS RN |
680618-18-2 |
Source


|
| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


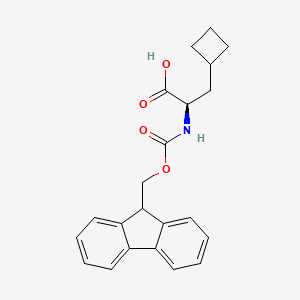
![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
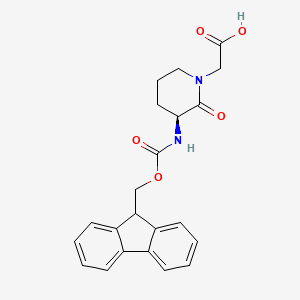
![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)


